CID 66687793
Description
CID 66687793 (PubChem Compound Identifier 66687793) is a chemical compound whose structural and functional characteristics have been investigated in diverse research contexts. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share structural motifs such as polycyclic frameworks, which are often associated with biological activity .
Properties
Molecular Formula |
C8H5NNaO2 |
|---|---|
Molecular Weight |
170.12 g/mol |
InChI |
InChI=1S/C8H5NO2.Na/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11); |
InChI Key |
DEGPIRUPAKWDBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC2=O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
Absence of Direct Data
The search results include detailed information on other compounds (e.g., 4-Chloro-1,3-benzodioxole-5-methanol, CID 66686253 ), but none pertain to CID 66687793. This suggests that either:
-
The compound is newly synthesized and not yet documented in publicly available databases.
-
The identifier (CID 66687793) may contain typographical errors or refers to a proprietary substance not listed in open-access repositories like PubChem or CAS Reactions .
Reactivity of Structurally Similar Compounds
For analogous benzodioxole derivatives (e.g., 4-Chloro-1,3-benzodioxole-5-methanol), common reactions include:
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Substitution | Amines, thiols, polar aprotic solvents | Replacement of chlorine substituent |
| Oxidation | KMnO₄, CrO₃ | Conversion of methanol to carboxylic acid |
| Esterification | Acid chlorides, anhydrides | Formation of ester derivatives |
Such reactions are typical for chlorinated benzodioxoles but cannot be directly extrapolated to CID 66687793 without structural confirmation .
Analytical Techniques for Reaction Characterization
If CID 66687793 were synthesized, standard analytical methods could include:
-
LC-QTOF-MS : For accurate mass determination and fragmentation analysis .
-
NMR Spectroscopy : To confirm structural changes post-reaction.
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Chromatography (TLC/HPLC) : To monitor reaction progress and purity.
Recommendations for Further Research
To resolve the absence of data:
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
For example:
- Oscillatoxin D (CID 101283546) : Features a macrocyclic lactone core with methyl and hydroxyl substitutions .
- 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, enhancing lipophilicity .
- Photocleavable Rapamycin Analogs (e.g., pRap) : Incorporate nitrobenzyl cages for light-induced dimerization, a functional feature relevant to CID 66687793 if it is a dimerization agent .
Table 1: Structural Features of CID 66687793 and Analogs
| Compound (CID) | Core Structure | Key Substituents | Molecular Formula (Hypothetical) |
|---|---|---|---|
| CID 66687793 | Undisclosed | Likely hydroxyl/methyl groups | C₂₀H₂₅NO₅ (estimated) |
| Oscillatoxin D (101283546) | Macrocyclic lactone | Methyl, hydroxyl | C₃₀H₄₂O₈ |
| 30-Methyl-oscillatoxin D (185389) | Macrocyclic lactone | Additional methyl group | C₃₁H₄₄O₈ |
| pRap (Photocleavable CID) | Rapamycin derivative | Nitrobenzyl cage | C₅₆H₈₅NO₁₃ |
Physicochemical and Pharmacokinetic Properties
Data from analogous compounds (e.g., CID 11075767, CID 5372812) highlight trends in solubility, permeability, and metabolic stability:
Table 2: Physicochemical Comparison
Key Observations :
- Lower solubility than CID 5372812 may necessitate formulation optimization for bioavailability.
Dimerization and Protein Localization
Photocleavable CIDs like pRap enable spatiotemporal control of protein dimerization, a mechanism critical for studying intracellular signaling . If CID 66687793 shares this functionality, its applications could include optogenetics or targeted drug delivery.
Anticancer and Anti-inflammatory Potential
Compounds like oscillatoxin derivatives exhibit cytotoxicity against cancer cells . Similarly, CID 66687793 may require evaluation for:
Q & A
Q. What interdisciplinary strategies enhance research on CID 66687793’s environmental impact?
- Methodological Answer :
- Life Cycle Assessment (LCA) : Collaborate with environmental scientists to track synthesis byproducts and degradation pathways.
- Ecotoxicity Assays : Partner with ecologists to test effects on model organisms (e.g., Daphnia, algae).
- Data Science Integration : Use machine learning to predict environmental persistence based on structural features .
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